molecular formula C22H20N2 B093120 Benzindopyrine CAS No. 16571-59-8

Benzindopyrine

Cat. No.: B093120
CAS No.: 16571-59-8
M. Wt: 312.4 g/mol
InChI Key: VRJCKJKZCZLXBK-UHFFFAOYSA-N
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Description

Benzindopyrine is a chemical compound with the molecular formula C22H20N2. It is known for its potential use as an antipsychotic agent. The compound belongs to the class of anticholinergic agents and has been studied for its effects on the central nervous system .

Scientific Research Applications

Benzindopyrine has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of anticholinergic agents and their chemical properties.

    Biology: this compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: The compound has been investigated for its potential use as an antipsychotic drug, targeting conditions such as schizophrenia.

    Industry: this compound may be used in the development of new pharmaceuticals and chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzindopyrine can be synthesized through various synthetic routes. One common method involves the reaction of aldehydes or ketones with ammonia, which is a general method for the production of pyridine bases . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benzindopyrine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Mechanism of Action

The mechanism of action of benzindopyrine involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an anticholinergic agent, inhibiting the action of acetylcholine at muscarinic receptors. This inhibition can lead to various therapeutic effects, such as reducing psychotic symptoms .

Comparison with Similar Compounds

Comparison: Benzindopyrine is unique in its specific structure and potential antipsychotic properties. While antipyrine and benzatropine share some pharmacological similarities, this compound’s distinct molecular structure and targeted effects on neurotransmitter receptors set it apart from these compounds.

Properties

IUPAC Name

1-benzyl-3-(2-pyridin-4-ylethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-2-6-19(7-3-1)16-24-17-20(21-8-4-5-9-22(21)24)11-10-18-12-14-23-15-13-18/h1-9,12-15,17H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCKJKZCZLXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168017
Record name Benzindopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16571-59-8
Record name Benzindopyrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016571598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzindopyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZINDOPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Y024X5FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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